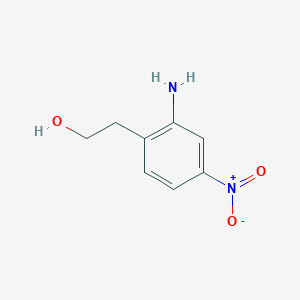
2-Amino-4-nitrobenzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-nitrobenzeneethanol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzeneethanol typically involves the reduction of 2,4-dinitrophenol. One common method includes the use of hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of 2,4-dinitrochlorobenzene followed by acidification to obtain 2,4-dinitrophenol. This intermediate is then subjected to reduction using hydrazine hydrate in the presence of a catalyst to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-nitrobenzeneethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like halides or other amines.
Major Products Formed
Reduction: this compound can be reduced to 2,4-diaminophenol.
Oxidation: Oxidation can yield 2,4-dinitrophenol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Wirkmechanismus
The mechanism of action of 2-Amino-4-nitrobenzeneethanol involves its interaction with cellular components. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the ethanol group.
2,4-Diaminophenol: Lacks the nitro group and has two amino groups instead.
2,4-Dinitrophenol: Contains two nitro groups and lacks the amino group.
Uniqueness
2-Amino-4-nitrobenzeneethanol is unique due to the presence of both amino and nitro groups along with an ethanol group.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
InChI-Schlüssel |
ZBEQATQTOVULDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




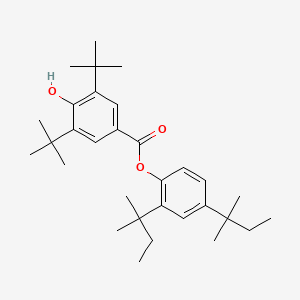
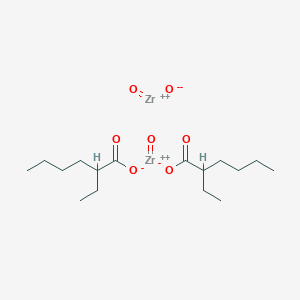
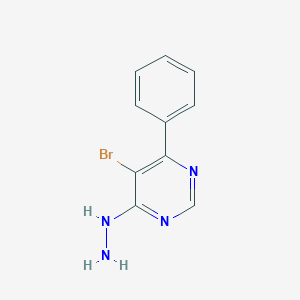
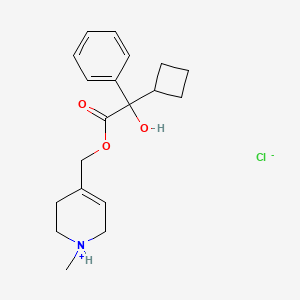
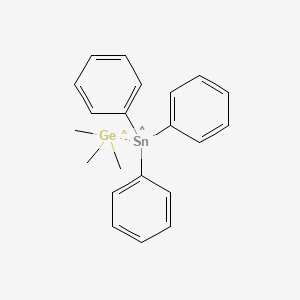
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)


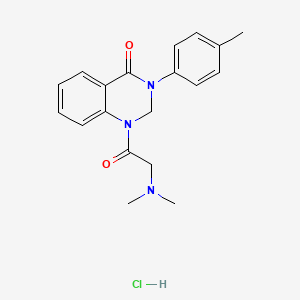
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)


